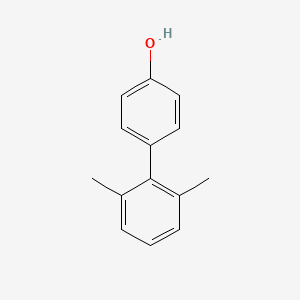

4-(2,6-Dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFZFBHMTZMCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

The synthesis of 4-(2,6-dimethylphenyl)phenol and related biaryl compounds is a topic of significant interest in organic synthesis. Various methods have been developed, ranging from classical cross-coupling reactions to more modern approaches.

One of the most common and versatile methods for the synthesis of biaryls is the Suzuki-Miyaura cross-coupling reaction . nih.gov This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 4-(2,6-dimethylphenyl)phenol, this could involve the reaction of a suitably protected 4-halophenol with 2,6-dimethylphenylboronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Another important synthetic route is the oxidative coupling of phenols . This method mimics the biosynthetic pathways of many natural biaryl products and can be carried out using various oxidizing agents. nih.govmdpi.com In some cases, copper catalysts are employed to facilitate this transformation. mdpi.com The oxidative coupling of 2,6-dimethylphenol (B121312) itself can lead to the formation of poly(2,6-dimethyl-1,4-phenylene ether), and under specific conditions, the formation of biaryl dimers can be controlled. researchgate.net

For industrial-scale manufacturing, the efficiency, cost-effectiveness, and environmental impact of the synthetic route are of paramount importance. Processes that utilize readily available starting materials and minimize the use of expensive or hazardous reagents are preferred. researchgate.net

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy would provide information about the different types of protons and their chemical environments. Key signals would include those for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns would reveal information about neighboring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy is used to determine the number of different carbon environments in the molecule. The spectrum would show distinct signals for the aromatic carbons, including those bearing the hydroxyl and methyl groups, as well as the carbons of the methyl groups themselves.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of 4-(2,6-dimethylphenyl)phenol. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, a related compound, 6-(bis(4-Hydroxy-3,5- dimethylphenyl)(phenyl)methyl)dibenzo[c,e] researchgate.netmdpi.com oxaphosphinine 6-oxide, was found to have a mass of 485.1888 (M+H)+. mdpi.com

Theoretical and Computational Investigations of 4 2,6 Dimethylphenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-(2,6-dimethylphenyl)phenol. These methods provide a detailed picture of the electron distribution and its implications for chemical bonding and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For 4-(2,6-dimethylphenyl)phenol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate several key electronic features. tandfonline.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. For 4-(2,6-dimethylphenyl)phenol, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system, due to the electron-donating nature of the hydroxyl group. The LUMO is likely to be distributed over the phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. redalyc.org

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. In 4-(2,6-dimethylphenyl)phenol, the oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a primary site for electrophilic attack. The hydrogen atom of the hydroxyl group will carry a partial positive charge.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices are invaluable for predicting the molecule's behavior in chemical reactions. nih.gov

| Property | Representative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |

Note: The values presented are representative and can vary based on the specific computational method and basis set used.

For higher accuracy, particularly for excited state properties, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT. aip.org Time-Dependent DFT (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) methods are particularly suited for studying electronic transitions and excited state properties. bioone.org

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. For 4-(2,6-dimethylphenyl)phenol, the lowest energy electronic transitions are expected to be π-π* transitions within the aromatic rings. The substitution pattern, including the hydroxyl and dimethylphenyl groups, will influence the energies of these transitions. bioone.org Ab initio calculations can also provide insights into the nature of the excited states, such as whether they have charge-transfer character. acs.org

The presence of a rotatable single bond between the two phenyl rings in 4-(2,6-dimethylphenyl)phenol means that the molecule can exist in various conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. wipo.int

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a one-dimensional PES can be generated. For 4-(2,6-dimethylphenyl)phenol, steric hindrance from the ortho-methyl groups on one ring will significantly influence the preferred conformation. The minimum energy conformation is likely to be one where the two rings are twisted relative to each other to minimize steric clash. researchgate.net The PES scan can identify the global minimum energy structure as well as any local minima and the energy barriers between them.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |

| 0 | 5.2 | Planar conformation, high steric hindrance. |

| 45 | 0.8 | Near-minimum energy conformation. |

| 65 | 0.0 | Global minimum energy conformation. |

| 90 | 1.5 | Perpendicular conformation, increased energy. |

Note: The values presented are representative and can vary based on the computational method.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 4-(2,6-dimethylphenyl)phenol over time, particularly in a solvent environment. acs.org MD simulations model the atomic motions of the molecule and surrounding solvent molecules based on a force field.

These simulations can reveal how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the phenolic hydroxyl group and water or other protic solvents. stanford.edu The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. nih.gov MD simulations are also used to study the conformational dynamics, showing how the molecule transitions between different rotational isomers in solution. arabjchem.org

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). modgraph.co.ukscirp.org The calculated chemical shifts for 4-(2,6-dimethylphenyl)phenol would be sensitive to the molecular geometry and the electronic environment of each nucleus.

DFT calculations can also predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. tandfonline.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. manu.edu.mk The vibrational spectrum of 4-(2,6-dimethylphenyl)phenol would show characteristic peaks for the O-H stretch, C-H stretches of the aromatic rings and methyl groups, and C-C stretching modes within the rings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3650 | Stretching of the hydroxyl bond. |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |

| Methyl C-H Stretch | 2980-2870 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| C=C Aromatic Stretch | 1600-1450 | Stretching of carbon-carbon bonds within the aromatic rings. |

Note: The values are representative and would be obtained from a scaled quantum chemical calculation.

Computational Reaction Mechanism Studies and Transition State Identification for 4-(2,6-Dimethylphenyl)phenol Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 4-(2,6-dimethylphenyl)phenol, potential reactions include oxidation of the phenol, electrophilic substitution on the aromatic rings, and proton transfer from the hydroxyl group. nih.govtandfonline.com

By modeling the reactants, products, and any intermediates, and by locating the transition state (TS) structures, the entire reaction pathway can be mapped out. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. Such studies can provide a detailed, step-by-step understanding of how reactions involving 4-(2,6-dimethylphenyl)phenol occur at a molecular level. mdpi.com

In Silico Modeling of Structure-Property Relationships (excluding biological activity)

In silico modeling, utilizing computational chemistry methods, serves as a powerful tool for predicting and understanding the physicochemical properties of molecules based on their atomic structure. For 4-(2,6-Dimethylphenyl)phenol, while specific, dedicated computational studies are not extensively available in public literature, the structure-property relationships can be thoroughly investigated using established theoretical frameworks commonly applied to substituted biphenyl (B1667301) and phenol compounds. These studies provide deep insights into the molecule's geometry, electronic characteristics, and thermodynamic stability.

The primary method for such investigations is Density Functional Theory (DFT), often paired with various basis sets like 6-311++G(d,p), which offers a good balance between accuracy and computational cost. acs.orgtandfonline.com DFT calculations can elucidate a range of molecular properties that govern the macroscopic behavior of the compound.

Molecular Geometry and Conformational Analysis

The first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For 4-(2,6-Dimethylphenyl)phenol, a key structural feature is the dihedral angle between the two phenyl rings. The steric hindrance caused by the two methyl groups at positions 2 and 6 of one ring forces the rings out of planarity. Quantum chemical calculations can determine this torsion angle precisely, which is crucial as it influences the molecule's electronic properties, such as conjugation and the energy gap between frontier molecular orbitals. Potential energy surface scans are performed by systematically rotating the bond connecting the two rings to identify the most stable conformer.

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Key parameters derived from in silico modeling include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. acs.orgtandfonline.com For 4-(2,6-Dimethylphenyl)phenol, the MEP would show a negative potential around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack, and a relatively nonpolar surface on the hydrocarbon rings.

Thermodynamic Properties

Statistical thermodynamic calculations based on vibrational frequencies obtained from DFT can predict thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H) over a range of temperatures. tandfonline.com These values are vital for understanding the compound's stability and behavior under different thermal conditions.

Illustrative Data Tables

While specific experimental or calculated data for 4-(2,6-Dimethylphenyl)phenol is sparse, the following tables illustrate the types of data that would be generated from a comprehensive in silico study, with values typical for structurally related phenolic compounds.

Table 1: Calculated Electronic Properties This interactive table shows key electronic parameters that would be calculated using DFT methods. These values help in understanding the chemical reactivity and kinetic stability of the molecule.

| Property | Value | Description |

| HOMO Energy | -5.5 eV to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 eV to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV | Energy difference between HOMO and LUMO; indicates chemical stability and electronic excitation energy. |

| Dipole Moment | 1.5 D to 2.5 D | A measure of the net molecular polarity arising from charge distribution. |

Table 2: Calculated Thermodynamic Properties at 298.15 K This interactive table presents standard thermodynamic functions. These properties are crucial for predicting the compound's stability and energy changes in reactions.

| Property | Value | Unit |

| Enthalpy | Value range typical for similar compounds | kJ/mol |

| Heat Capacity (Cv) | Value range typical for similar compounds | J/mol·K |

| Entropy (S) | Value range typical for similar compounds | J/mol·K |

These computational approaches provide a foundational understanding of the structure-property relationships of 4-(2,6-Dimethylphenyl)phenol, guiding further experimental work and application development by predicting its physical and chemical characteristics before synthesis and measurement.

Chemical Reactivity and Derivatization Strategies for 4 2,6 Dimethylphenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl and Phenol (B47542) Rings

The reactivity of the two aromatic rings in 4-(2,6-dimethylphenyl)phenol towards electrophilic aromatic substitution is dictated by the directing effects of their respective substituents. The phenol ring, activated by the powerful ortho,para-directing hydroxyl group, is significantly more susceptible to electrophilic attack than the dimethylphenyl ring. makingmolecules.combyjus.com The dimethylphenyl ring is less activated, with the two methyl groups providing only moderate activation.

Common electrophilic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group, primarily at the positions ortho and para to the hydroxyl group. byjus.comstackexchange.com Using concentrated nitric acid can lead to the formation of polynitrated products. byjus.comgoogle.com

Halogenation: Phenols readily undergo halogenation, such as bromination, even without a Lewis acid catalyst. byjus.com Reaction with bromine water can result in the formation of a tribromophenol. mlsu.ac.in The choice of solvent can influence the degree of halogenation; less polar solvents can favor monohalogenation. mlsu.ac.in

Sulfonation: The reaction with sulfuric acid can yield either the ortho or para-hydroxybenzenesulfonic acid, with the product distribution being temperature-dependent. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, though the Lewis acid catalyst can sometimes complex with the phenolic oxygen.

The directing effects of the substituents on both rings are summarized in the table below.

| Ring | Substituent(s) | Directing Effect | Reactivity |

| Phenol Ring | -OH | Ortho, Para | Activated |

| Dimethylphenyl Ring | -CH₃, -CH₃ | Ortho, Para | Weakly Activated |

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group and its Derivatives

The phenolic hydroxyl group is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives. The acidity of the phenol allows for deprotonation to form a more nucleophilic phenoxide ion.

Key reactions include:

Etherification: The phenoxide ion can react with alkyl halides or other electrophiles to form ethers. For example, reaction with benzyl (B1604629) chloride can yield the corresponding benzyl ether. academie-sciences.fr

Esterification: Phenols can be converted to esters through reaction with acyl chlorides or acid anhydrides. This is a common strategy for protecting the hydroxyl group or for creating biologically active molecules.

Coupling Reactions: The phenolic hydroxyl group can participate in various metal-catalyzed cross-coupling reactions. For instance, copper-mediated coupling reactions have been utilized to form diaryl ethers. acs.org

Catalytic Functionalization and C-H Activation Studies on the Biaryl Framework

Modern synthetic methods, such as catalytic C-H activation, offer powerful tools for the direct functionalization of the biaryl framework of 4-(2,6-dimethylphenyl)phenol. These methods can provide access to novel derivatives that are difficult to synthesize using traditional methods.

Rhodium-catalyzed C-H silylation has been demonstrated for the ortho-functionalization of phenols. nih.gov This involves the use of a directing group, often derived from the phenolic hydroxyl, to guide the catalyst to a specific C-H bond. Palladium-catalyzed reactions are also widely used for C-C and C-N bond formation. For example, the Buchwald-Hartwig amination can be used to couple amines to aryl halides, a strategy that could be applied to halogenated derivatives of 4-(2,6-dimethylphenyl)phenol. vulcanchem.com

Reductive and Oxidative Transformations of the Phenolic and Aryl Moieties

Both the phenolic and aryl moieties of 4-(2,6-dimethylphenyl)phenol can undergo reductive and oxidative transformations.

Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. smolecule.com Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. smolecule.comevitachem.com The oxidation of phenols can also be achieved through catalytic methods, sometimes involving copper complexes. academie-sciences.fr The formation of phenoxy radicals is a key step in many oxidative coupling reactions. dntb.gov.ua

Reduction: The aromatic rings are generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the rings can be reduced to their corresponding cyclohexyl or cyclohexenyl derivatives. The pyridine (B92270) rings in related, more complex structures have been shown to be reducible to piperidine (B6355638) derivatives using strong reducing agents like lithium aluminum hydride. smolecule.com

| Transformation | Moiety | Reagents/Conditions | Product Type |

| Oxidation | Phenol Ring | KMnO₄, CrO₃, Cu-catalysis | Quinones |

| Reduction | Aromatic Rings | High pressure H₂/catalyst, LiAlH₄ | Cyclohexyl/Piperidine derivatives |

Synthesis of Precursors and Advanced Intermediates for Complex Molecule Construction

4-(2,6-Dimethylphenyl)phenol and its parent compound, 2,6-dimethylphenol (B121312), serve as crucial building blocks in the synthesis of more complex molecules and polymers. smolecule.comevitachem.comnih.gov For instance, 2,6-dimethylphenol is the monomer for the industrial production of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. evitachem.com

Derivatives of 4-(2,6-dimethylphenyl)phenol can be used to introduce the 2,6-dimethylphenylphenyl moiety into larger structures. For example, it has been incorporated into ligands for metal catalysts and as a component of biologically active molecules. organic-chemistry.orgtandfonline.com The synthesis of 4-(4-hydroxy-2,6-dimethylphenyl)-1,2-butanediol and 4-(4-hydroxy-2,6-dimethylphenyl)-2-butanol, starting from 3,5-dimethylphenyl methyl ether, highlights its use as a precursor for more complex targets. oup.com

Design and Synthesis of Analogs for Structure-Reactivity Correlation Studies

The synthesis of analogs of 4-(2,6-dimethylphenyl)phenol is essential for establishing structure-activity relationships (SAR) and structure-reactivity correlations. By systematically modifying the substitution pattern on either of the aromatic rings or by altering the nature of the linkage between them, researchers can probe the electronic and steric effects that govern the molecule's properties.

Advanced Applications in Materials Science and Catalysis Research Involving 4 2,6 Dimethylphenyl Phenol

Role as a Monomer in Polymer Chemistry

The bifunctional nature of 4-(2,6-dimethylphenyl)phenol, possessing both a reactive phenolic group and a modifiable biphenyl (B1667301) unit, makes it a versatile monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones, particularly in poly(aryl ether)s and polycarbonates, has been a subject of significant research.

Synthesis and Characterization of Poly(aryl ether)s and Polycarbonates Incorporating Biphenyl Units

Poly(aryl ether)s are a class of engineering thermoplastics known for their exceptional thermal stability and mechanical properties. nycu.edu.tw The synthesis of these polymers often involves nucleophilic aromatic substitution reactions between bisphenols and activated dihalides. The incorporation of the 4-(2,6-dimethylphenyl)phenol moiety into poly(aryl ether) backbones can be achieved through various synthetic strategies. For instance, it can be copolymerized with other bisphenols and activated fluoro-compounds to create polymers with tailored properties. researchgate.net The resulting poly(aryl ether)s often exhibit high glass transition temperatures (Tg) and thermal stability, attributed to the rigid biphenyl units and the steric hindrance provided by the dimethylphenyl groups. rsc.org

Similarly, polycarbonates, typically synthesized from bisphenols and a carbonate precursor like phosgene, can benefit from the inclusion of 4-(2,6-dimethylphenyl)phenol. google.com The bulky side groups can enhance the polymer's solubility in common organic solvents, a common challenge with rigid-rod polymers. nih.gov The properties of the resulting polycarbonates, such as molecular weight and viscosity, are influenced by the reaction conditions and the structure of the diphenol used. researchgate.net

Table 1: Illustrative Properties of Polymers Incorporating Biphenyl Units

| Polymer Type | Monomers | Key Properties | Reference |

| Poly(aryl ether) | 4-(2,6-Dimethylphenyl)phenol, various activated dihalides | High thermal stability, high glass transition temperature | nycu.edu.tw |

| Polycarbonate | 4-(2,6-Dimethylphenyl)phenol, Phosgene | Improved solubility, high molecular weight achievable | researchgate.netgoogle.com |

| Fluorinated Poly(aryl ether) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, difluoride monomers | Excellent thermal stability, low dielectric constant | rsc.org |

Development of Specialty Polymers for High-Performance Research Applications

The unique properties imparted by the 4-(2,6-dimethylphenyl)phenol unit have led to the development of specialty polymers for high-performance applications. For example, fluorinated poly(aryl ether)s containing biphenyl structures exhibit low dielectric constants and dielectric loss, making them suitable for applications in high-speed communication networks. rsc.org The high fluorine content and twisted biphenyl structures contribute to these desirable dielectric properties. rsc.org

Furthermore, poly(2,6-dimethyl phenylene oxide) (PPO), a polymer known for its low dissipation factor, can be modified with end-groups derived from phenolic compounds to create materials for high-frequency communication applications. mdpi.com By creating telechelic oligomers with specific end-groups, researchers can tune the properties of the final thermoset materials, achieving high glass transition temperatures and low dissipation factors. mdpi.com

Integration into Liquid Crystalline Systems and Mesophase Behavior Studies

The rigid, rod-like structure of the biphenyl unit in 4-(2,6-dimethylphenyl)phenol makes it a candidate for incorporation into liquid crystalline systems. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The introduction of the 4-(2,6-dimethylphenyl)phenol moiety can influence the mesophase behavior, which is the state between liquid and solid.

Derivatives of 4-(2,6-dimethylphenyl)phenol, such as those with azo-ester groups, have been synthesized and their liquid crystalline properties investigated. For instance, (E)-2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, derived from 2,6-dimethylphenol (B121312), has been characterized for its thermal and structural properties. researchgate.net The planarity of the molecule and the presence of the biphenyl group are key factors in its potential to form liquid crystalline phases. researchgate.netresearchgate.net The study of such molecules contributes to the fundamental understanding of structure-property relationships in liquid crystals.

Development as a Ligand Scaffolding in Homogeneous and Heterogeneous Catalysis

The phenolic hydroxyl group and the phenyl rings of 4-(2,6-dimethylphenyl)phenol provide multiple sites for modification, making it an excellent scaffold for the design of ligands for catalysis. These ligands can coordinate with metal centers to form catalysts for a variety of chemical transformations.

Design Principles for Ligand Modification and Metal Complexation

The design of ligands based on the 4-(2,6-dimethylphenyl)phenol scaffold often involves the introduction of phosphine (B1218219) or other coordinating groups. The steric bulk of the 2,6-dimethylphenyl group can be strategically utilized to control the coordination environment around the metal center, influencing the catalyst's activity and selectivity. For example, phosphine ligands with bulky substituents are known to promote the formation of highly reactive palladium(0) complexes for cross-coupling reactions. wiley-vch.de

Derivatives of 4-(2,6-dimethylphenyl)phenol can be synthesized to create bidentate or monodentate ligands. evitachem.com For instance, N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide exhibits significant coordination chemistry with metal ions, forming stable complexes. evitachem.com The choice of the linking group and the substituents on the phenyl rings allows for fine-tuning of the ligand's electronic and steric properties.

Application in Cross-Coupling and C-H Functionalization Reactions

Ligands derived from 4-(2,6-dimethylphenyl)phenol have found application in important catalytic reactions such as cross-coupling and C-H functionalization. Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental in organic synthesis. nih.gov Palladium catalysts bearing ligands with bulky biarylphosphine motifs, for which 4-(2,6-dimethylphenyl)phenol can be a precursor, are highly effective in Suzuki-Miyaura and other cross-coupling reactions. nih.govmdpi.com

C-H functionalization is an emerging field that aims to directly convert C-H bonds into new functional groups, offering a more atom-economical approach to synthesis. sigmaaldrich.com Ruthenium catalysts supported by phenanthroline-based ligands have been shown to effectively catalyze the ortho-C-H arylation of aromatic acids with sterically hindered aryl halides, including those with 2,6-disubstituted patterns. dicp.ac.cn The design of the ligand is crucial for overcoming the steric hindrance and achieving high yields. dicp.ac.cn Similarly, iron-catalyzed cross-coupling reactions of aryl chlorobenzenesulfonates with Grignard reagents have been developed, where the sulfonate ester can be derived from a substituted phenol (B47542). mdpi.com Nickel-catalyzed C-S cross-coupling of sterically hindered substrates has also been enabled by the use of flexible bidentate phosphine ligands, demonstrating the importance of ligand design in overcoming challenging transformations. rsc.org

Contributions to Organic Electronics and Optoelectronic Materials Research

Derivatives of 4-(2,6-dimethylphenyl)phenol have been investigated for their potential in organic electronic devices, where their structural and electronic properties can be tailored for specific functions such as charge transport and light emission.

In the field of organic electronics, particularly in perovskite solar cells (PSCs), hole transport materials (HTMs) are a critical component for achieving high efficiency and stability. The molecular structure of the HTM dictates its energy levels, charge mobility, and film-forming properties. A derivative of the 4-(2,6-dimethylphenyl)phenol scaffold has been successfully used as a key building block for cost-effective HTMs. sciopen.com

Specifically, a bithiophene core was functionalized with a bulky 3,3'-bis(4-methoxy-2,6-dimethylphenyl) group to create a series of HTMs. sciopen.comresearchgate.net The incorporation of the sterically demanding 2,6-dimethylphenyl moiety helps to prevent undesirable molecular aggregation, which can be detrimental to device performance, while promoting favorable film morphology. These materials demonstrated excellent performance in n-i-p structured PSCs, highlighting the effectiveness of the 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-2,2'-bithiophene building block in constructing efficient and cost-effective HTMs. sciopen.com Research also suggests that phenolic structures, in general, have great potential as building blocks for HTMs, as they can enhance hole mobility. researchgate.net

The unique electronic structure of 4-(2,6-dimethylphenyl)phenol derivatives makes them interesting candidates for photophysical studies and applications in photoactive materials. The interaction between the two aromatic rings can be modulated by substitution, leading to tunable absorption and emission properties.

A notable example is the investigation of a six-coordinated indium(III) complex, [4,6-Di-tert-butyl-N-(2,6-dimethylphenyl)-o-amidophenolato]4,6-di-tert-butyl-N-(2,6-dimethylphenyl)-o-iminobenzosemiquinolatoindium(III). mdpi.comresearchgate.net This complex contains two distinct redox-active ligands derived from a close analogue of the target compound. The electronic absorption spectrum of this complex is characterized by high-intensity bands in the near-UV region corresponding to π-π* transitions within the aromatic systems. mdpi.com Crucially, it also displays a broad, low-intensity absorption band in the visible and near-infrared (NIR) region (at 765 nm), which is attributed to a ligand-to-ligand charge-transfer (LL'CT) transition. mdpi.com Electron spin resonance (ESR) spectroscopy confirmed the delocalization of spin density across both ligands, indicating rapid electron migration between the radical anion and dianion redox states on the ESR timescale. mdpi.comresearchgate.net Such charge-transfer characteristics are highly desirable for applications in molecular electronics and photocatalysis.

Another study focused on the photophysical properties of 4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol, a Schiff base derivative. dntb.gov.ua These investigations into the electronic and photophysical behaviors of materials incorporating the 4-(2,6-dimethylphenyl)phenol scaffold are crucial for developing new functional materials for optoelectronic applications.

| Compound/Material | Photophysical Property | Wavelength (nm) | Molar Extinction Coefficient (ε) | Reference |

| (APMe)(imSQMe)In(bipy) | π-π* Transition | 235 | 25137 M⁻¹cm⁻¹ | mdpi.com |

| (APMe)(imSQMe)In(bipy) | π-π* Transition | 289 | 17443 M⁻¹cm⁻¹ | mdpi.com |

| (APMe)(imSQMe)In(bipy) | π-π* Transition | 311 | 15808 M⁻¹cm⁻¹ | mdpi.com |

| (APMe)(imSQMe)In(bipy) | Ligand-to-Ligand Charge Transfer (LL'CT) | 765 | 907 M⁻¹cm⁻¹ | mdpi.com |

Interactive Data Table: Click on headers to sort.

Supramolecular Assembly and Host-Guest Chemistry Using 4-(2,6-Dimethylphenyl)phenol Scaffolds

The defined geometry and hydrogen-bonding capabilities of the 4-(2,6-dimethylphenyl)phenol framework make it a versatile building block, or tecton, for constructing ordered supramolecular architectures through non-covalent interactions. The steric hindrance of the 2,6-dimethylphenyl group plays a significant role in directing the assembly process, influencing crystal packing and the formation of specific host-guest complexes.

Utility in Advanced Analytical Chemistry Methodologies

In analytical chemistry, compounds with high purity, stability, and well-characterized properties are essential for use as reference standards and in the development of new detection methods.

While 4-(2,6-dimethylphenyl)phenol itself is not widely documented as a primary standard, closely related alkylated phenol derivatives are commercially available as certified analytical standards. For instance, 4-(2,6-Dimethyl-2-heptyl)phenol is sold as a neat reference material for environmental analysis. sigmaaldrich.comavantorsciences.com This indicates the suitability of this class of compounds for use in quantitative methods, likely as standards for chromatography-based techniques.

Furthermore, the phenolic scaffold can be functionalized to create chemosensors for specific analytes. A sensor based on a 4-methyl-2,6-diformylphenol derivative was developed for the highly selective and sensitive detection of Zn²⁺ and Co²⁺ ions in fully aqueous media. rsc.org The sensor operates via an excited-state intramolecular proton transfer (ESIPT) mechanism, exhibiting a "turn-on" fluorescent response for zinc and a "turn-off" response for cobalt, with detection limits in the nanomolar range. rsc.org This demonstrates the potential of the functionalized 2,6-dimethylphenol core in creating sophisticated chemical sensors for environmental and biological monitoring.

| Application | Derivative Name | CAS Number | Notes | Reference |

| Analytical Standard | 4-(2,6-Dimethyl-2-heptyl)phenol | 521947-27-3 | Used for environmental analysis. | sigmaaldrich.comavantorsciences.com |

| Ion Chemosensor | 4-methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol | N/A | Detects Zn²⁺ and Co²⁺ in aqueous media. | rsc.org |

Interactive Data Table: Click on headers to sort.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,6-Dimethylphenyl)phenol in laboratory settings?

- Methodological Answer : A validated approach involves selective methylation in a fluidized bed reactor using an iron-chromium mixed oxide catalyst with o-cresol circulation. This method optimizes yield by controlling reaction kinetics and minimizing side products like over-methylated derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity, as evidenced by melting point consistency (45–48°C) .

Q. How can researchers characterize the purity and structural integrity of 4-(2,6-Dimethylphenyl)phenol?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via aromatic proton splitting (e.g., para-substitution on the phenol ring).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities such as unreacted o-cresol or dimethylated by-products.

- Melting Point Analysis : Validate purity against the reported range (45–48°C) .

- Reference Standards : Cross-check with certified impurities like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile (CAS 84803-57-6) for HPLC calibration .

Q. What electrophilic substitution reactions are most relevant for functionalizing 4-(2,6-Dimethylphenyl)phenol?

- Methodological Answer : The compound undergoes:

- Halogenation : Electrophilic bromination at the para-phenol position, requiring controlled stoichiometry to avoid di-substitution.

- Nitration : Concentrated HNO₃/H₂SO₄ yields mono-nitro derivatives; regioselectivity depends on steric hindrance from the 2,6-dimethyl groups.

- Oxidation : Catalytic oxidation with CrO₃ produces 2,5-cyclohexadiene-1,4-dione (quinone), a precursor for redox-active materials .

Advanced Research Questions

Q. How can 4-(2,6-Dimethylphenyl)phenol derivatives be utilized in homogeneous catalysis?

- Methodological Answer : The phenol moiety serves as a ligand precursor for palladium(II) complexes. For example, (E)-2-(((2,6-dimethylphenyl)imino)methyl)phenol (L10) forms stable Pd complexes (Pd10) that catalyze methoxycarbonylation reactions. Key steps:

- Ligand Synthesis : Condense 4-(2,6-Dimethylphenyl)phenol with 2,6-dimethylphenylamine under reflux.

- Complexation : React L10 with PdCl₂ in methanol to form Pd10, characterized by X-ray crystallography and cyclic voltammetry .

Q. What analytical strategies resolve contradictions in by-product formation during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Mitigation strategies include:

- Reaction Monitoring : Use in-situ FTIR to track intermediates like methyl ethers.

- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected by-products (e.g., dimerization via Friedel-Crafts alkylation).

- Kinetic Modeling : Adjust temperature and catalyst loading to suppress side reactions, validated by Arrhenius plots .

Q. What role do 4-(2,6-Dimethylphenyl)phenol derivatives play in modulating enzyme activity, such as DPP-4 inhibition?

- Methodological Answer : Derivatives like 4-amino-(2,6-dimethylphenyl)phthalimides exhibit competitive inhibition of DPP-4, a target for diabetes therapeutics. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.